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Compound of Interest

Compound Name:
4-(3-Bromophenyl)-6-chloro-2-

methylpyrimidine

CAS No.: 1549859-16-6

Cat. No.: B1475432 Get Quote

Executive Summary
6-Chloro-2-methyl-4-phenylpyrimidine (CAS: 2915-15-3) is a critical biaryl pyrimidine scaffold

used extensively in the synthesis of bioactive heterocycles, particularly kinase inhibitors and

agrochemicals. Its structural integrity relies on the interplay between the electron-deficient

pyrimidine core and the lipophilic phenyl substituent. This guide provides a definitive profile of

its solid-state behavior, solution thermodynamics, and reactivity, serving as a foundational

reference for its use as an electrophilic intermediate in nucleophilic aromatic substitution (

) and palladium-catalyzed cross-coupling reactions.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][7][8]
The physical behavior of 6-chloro-2-methyl-4-phenylpyrimidine is dominated by the polarization

of the C-Cl bond and the lipophilicity of the phenyl ring.
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Property Specification

IUPAC Name 4-Chloro-2-methyl-6-phenylpyrimidine

Common Isomer
6-Chloro-2-methyl-4-phenylpyrimidine

(Symmetric equivalent)

CAS Number 2915-15-3

Molecular Formula

Molecular Weight 204.66 g/mol

SMILES Cc1nc(c2ccccc2)cc(Cl)n1

Physical Constants
Parameter Value Context/Notes

Physical State Solid (Crystalline)
Typically isolated as white to

pale yellow needles.

Melting Point 57–58 °C

Sharp transition indicates high

crystallinity; low MP suggests

weak intermolecular H-

bonding.

Boiling Point 324.5 ± 22.0 °C Predicted at 760 mmHg.[1]

LogP (Oct/Water) ~3.04

Highly lipophilic; requires

organic co-solvents (DMSO,

DMF) for biological assays.

Solubility
< 100

g/mL (Water)

Practically insoluble in water.

Soluble in

, EtOAc, DCM, DMSO.

pKa (Conjugate Acid) ~1.5 (Predicted)

The pyrimidine nitrogens are

weakly basic due to the

electron-withdrawing Cl and

Phenyl groups.
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Synthetic Methodologies & Manufacturing[10]
The synthesis of this scaffold typically follows two distinct pathways: Cyclization-Chlorination

(Classical) or Regioselective Cross-Coupling (Modern).

Pathway A: Cyclization-Chlorination (Scale-Up
Preferred)
This route is preferred for multi-gram synthesis due to the low cost of reagents and high atom

economy.

Condensation: Reaction of benzoylacetone (or ethyl benzoylacetate equivalents) with

acetamidine hydrochloride in the presence of a base (NaOEt) yields the intermediate 4-

hydroxy-2-methyl-6-phenylpyrimidine (tautomer of the pyrimidone).

Chlorination: Treatment with phosphorus oxychloride (

) converts the hydroxyl group to the chloride.

Pathway B: Suzuki-Miyaura Cross-Coupling
Used for rapid analog generation (library synthesis).

Reagents: 2-methyl-4,6-dichloropyrimidine + Phenylboronic acid.

Catalyst:

or

.

Selectivity: Due to the symmetry of 2-methyl-4,6-dichloropyrimidine, mono-arylation yields

the desired product exclusively.

Synthesis Workflow Diagram
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Alternative: Suzuki Coupling
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Caption: Dual synthetic pathways for 6-chloro-2-methyl-4-phenylpyrimidine: Classical

cyclization (top) and Pd-catalyzed coupling (bottom).

Spectral Characterization (Self-Validating Protocols)
To ensure the identity of the synthesized material, the following spectral signatures must be

validated.

Proton NMR ( NMR)
Solvent:

, 400 MHz

8.05 – 8.10 ppm (m, 2H):Ortho-protons of the phenyl ring. Deshielded due to conjugation
with the pyrimidine.

7.45 – 7.55 ppm (m, 3H):Meta/Para-protons of the phenyl ring.
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7.60 ppm (s, 1H):Diagnostic Singlet. The pyrimidine H-5 proton. This signal confirms the
substitution pattern; it appears as a sharp singlet because it has no adjacent protons on the
pyrimidine ring.

2.70 ppm (s, 3H): Methyl group at C-2.

Mass Spectrometry (LC-MS)
Ionization: ESI+ (Electrospray Ionization).

Molecular Ion (

): 205.05 Da.

Isotope Pattern: A distinct 3:1 ratio for M and M+2 peaks (205 and 207) confirms the

presence of a single chlorine atom.

Reactivity Profile & Applications
The utility of 6-chloro-2-methyl-4-phenylpyrimidine lies in the lability of the C-Cl bond. It serves

as a "electrophilic hub" for further functionalization.

Nucleophilic Aromatic Substitution ( )
The pyrimidine ring is electron-deficient, activating the C-6 position toward nucleophiles.

Amination: Reaction with primary/secondary amines (e.g., morpholine, aniline) in polar

aprotic solvents (DMF, NMP) generates 6-amino derivatives.

Etherification: Reaction with alkoxides yields 6-alkoxy derivatives.

Mechanism: Addition-Elimination via a Meisenheimer complex.

Palladium-Catalyzed Coupling
The C-Cl bond is robust enough to survive mild conditions but reactive enough for oxidative

addition by Pd(0).

Suzuki-Miyaura: Coupling with aryl boronic acids creates 4,6-diarylpyrimidines.
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Buchwald-Hartwig: C-N bond formation with sterically hindered amines.

Reactivity Flowchart
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Caption: Primary reactivity pathways. The C-Cl bond enables divergence into amino-

pyrimidines (SNAr) or extended biaryls (Suzuki).

Experimental Protocol: Solubility Determination
Standard Operating Procedure (SOP) for Lipophilic Scaffolds

Objective: Determine thermodynamic solubility in PBS (pH 7.4) to assess suitability for

biological assays.

Preparation: Weigh 5 mg of 6-chloro-2-methyl-4-phenylpyrimidine into a glass vial.

Solvent Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).

Equilibration: Shake at 25 °C for 24 hours. Note: Due to high lipophilicity (LogP ~3), the

compound may not fully dissolve.
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Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

Quantification:

Remove supernatant.

Dilute with Acetonitrile (1:1 v/v) to ensure solubility for injection.

Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Result Interpretation: Expect values < 5

g/mL. For biological stock solutions, dissolve in 100% DMSO (solubility > 10 mg/mL) before
diluting into media.

References
ChemicalBook. (2023). 4-Chloro-2-methyl-6-phenylpyrimidine Properties and MSDS.

Retrieved from

PubChem. (2025).[2][3][4] Compound Summary: 4-Chloro-6-methyl-2-phenylpyrimidine

(Isomer Comparison). National Library of Medicine. Retrieved from

MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-

Dichloropyrimidines. Molecules. Retrieved from

Sigma-Aldrich. (2025). Product Specification: 4-Chloro-2-methyl-6-phenylpyrimidine.

Retrieved from

BenchChem. (2024). Physicochemical Properties of Novel Pyrimidine Compounds.

Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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